molecular formula C13H13NO2 B6366799 3-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine, 95% CAS No. 1261909-58-3

3-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine, 95%

Cat. No. B6366799
CAS RN: 1261909-58-3
M. Wt: 215.25 g/mol
InChI Key: AAPLSPYTFMVQBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine, also known as 3-hydroxy-5-MMPP, is a heterocyclic aromatic compound that has a wide range of applications in the scientific and industrial fields. This compound has been extensively studied in recent years to understand its molecular structure, chemical properties, and biological activity.

Scientific Research Applications

3-Hydroxy-5-MMPP has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and purines. It has also been used as a starting material in the synthesis of various pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anticonvulsants. In addition, 3-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine, 95%MMPP has been used as a fluorescent probe for the detection of various biological molecules, such as proteins, carbohydrates, and nucleic acids.

Mechanism of Action

The exact mechanism of action of 3-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine, 95%MMPP is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compoundMMPP has been shown to inhibit the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid, a precursor of inflammatory mediators.
Biochemical and Physiological Effects
3-Hydroxy-5-MMPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compoundMMPP inhibits the production of inflammatory mediators, such as prostaglandins and leukotrienes. In addition, it has been shown to inhibit the release of histamine from mast cells. In vivo studies have shown that this compoundMMPP has anti-inflammatory and analgesic effects, as well as anti-allergic and anti-platelet effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine, 95%MMPP in lab experiments is that it is a relatively inexpensive compound. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using this compoundMMPP in lab experiments. For example, it is not soluble in water and must be dissolved in an organic solvent, such as ethanol or dimethyl sulfoxide. In addition, it can be toxic in high concentrations and should be handled with care.

Future Directions

There are a number of potential future directions for research on 3-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine, 95%MMPP. One potential area of research is the development of new synthetic methods for the production of this compoundMMPP. Another potential area of research is the exploration of the biological activity of this compoundMMPP and its potential therapeutic applications. Finally, further research is needed to better understand the mechanism of action of this compoundMMPP and its effects on various biochemical and physiological processes.

Synthesis Methods

3-Hydroxy-5-MMPP can be synthesized through a variety of methods. The most common method is the condensation reaction of 4-methoxy-3-methylphenol and pyridine hydrochloride in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields a mixture of 3-Hydroxy-5-(4-methoxy-3-methylphenyl)pyridine, 95%MMPP and 4-methoxy-3-methylphenol. The mixture can then be purified by column chromatography or recrystallization. Other methods for synthesizing this compoundMMPP include the reaction of 4-methoxy-3-methylphenol with pyridine in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, and the reaction of 4-methoxy-3-methylphenol with pyridine hydrochloride in the presence of a base, such as sodium hydroxide or potassium hydroxide.

properties

IUPAC Name

5-(4-methoxy-3-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-5-10(3-4-13(9)16-2)11-6-12(15)8-14-7-11/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPLSPYTFMVQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CN=C2)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682784
Record name 5-(4-Methoxy-3-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261909-58-3
Record name 5-(4-Methoxy-3-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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